
1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide is a chemical compound with the molecular formula C10H6Br2N4O and a molecular weight of 357.99 g/mol This compound is characterized by the presence of two bromopyridine groups attached to a diazene 1-oxide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide typically involves the reaction of 5-bromopyridine derivatives with diazene compounds under controlled conditions. One common method involves the use of 5-bromopyridine-2-amine as a starting material, which is then reacted with nitrosyl chloride (NOCl) to form the desired diazene 1-oxide compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the diazene 1-oxide group to other functional groups.
Substitution: The bromine atoms in the pyridine rings can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can introduce various functional groups into the pyridine rings .
Scientific Research Applications
1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Bis(5-bromopyridin-2-yl)diazene 1-oxide involves its interaction with molecular targets through its diazene 1-oxide and bromopyridine groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)diazene: This compound is a high-performing green oxidizer with applications in rocket propellants.
1,2-Bis(3,4-dinitropyrazol-1-yl)diazene: Known for its use in energetic materials and solid composite propellants.
Uniqueness
Its ability to undergo diverse chemical reactions and form a wide range of derivatives makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H6Br2N4O |
|---|---|
Molecular Weight |
357.99 g/mol |
IUPAC Name |
(5-bromopyridin-2-yl)-(5-bromopyridin-2-yl)imino-oxidoazanium |
InChI |
InChI=1S/C10H6Br2N4O/c11-7-1-3-9(13-5-7)15-16(17)10-4-2-8(12)6-14-10/h1-6H |
InChI Key |
NZWOFTGBAKFSPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)N=[N+](C2=NC=C(C=C2)Br)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


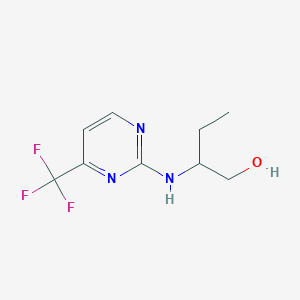
![(3aS,5S,7aR)-3a,7a-Dihydroxy-5-(propylamino)hexahydro-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14911781.png)
![9-nitroso-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B14911787.png)
![N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14911792.png)
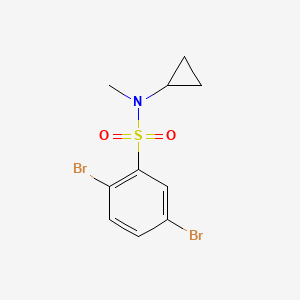


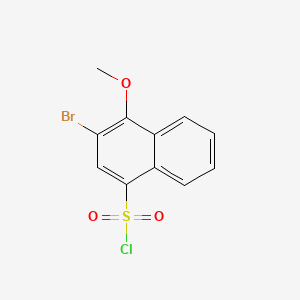

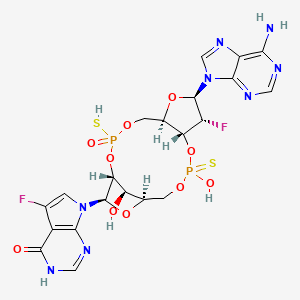

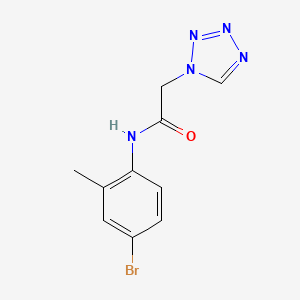
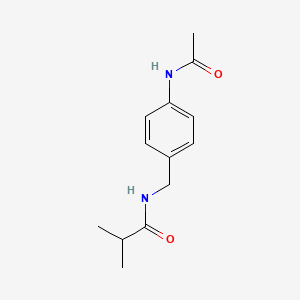
![N-(4-fluorophenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14911856.png)
